4-(1-Benzyl-1H-imidazol-2-YL)aniline

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry programs require imidazole building blocks with differentiated lipophilicity and orthogonal protection. Unlike N-unsubstituted or N-methyl analogs, 4-(1-Benzyl-1H-imidazol-2-yl)aniline (CAS 334952-43-1) delivers a computed LogP of ~3.3-optimal for CNS exposure and NS5A target engagement. - **Key Advantage:** Cleavable N-benzyl group enables sequential aniline functionalization (amide, sulfonyl, urea) followed by hydrogenolytic deprotection for hinge-binding kinase inhibitors. - **Technical Benchmark:** Direct precursor to biarylimidazole HCV GT-1a inhibitors; benzyl substituent contributes ~2 log units of lipophilicity over parent imidazole. - **Supply Certainty:** ≥98% purity, para-aniline handle intact. Immediate global shipment for R&D quantities.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
Cat. No. B8707460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzyl-1H-imidazol-2-YL)aniline
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2C3=CC=C(C=C3)N
InChIInChI=1S/C16H15N3/c17-15-8-6-14(7-9-15)16-18-10-11-19(16)12-13-4-2-1-3-5-13/h1-11H,12,17H2
InChIKeyUBCZGCWYJYQYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Benzyl-1H-imidazol-2-yl)aniline: Structure and Physicochemical Identity


4-(1-Benzyl-1H-imidazol-2-yl)aniline (CAS 334952-43-1) is a disubstituted imidazole featuring a benzyl group at N1 and a 4-aminophenyl moiety at C2. With a molecular formula of C16H15N3 and a molecular weight of 249.31 g/mol, this scaffold is primarily utilized as a synthetic building block in medicinal chemistry programs . The benzyl substituent confers markedly different physicochemical properties compared to the N-unsubstituted analog 4-(1H-imidazol-2-yl)aniline, notably a substantially elevated computed LogP (approximately 3.3 vs. 1.2) and a higher molecular weight (249.31 vs. 159.19 g/mol), which directly impact solubility, membrane permeability, and compatibility with downstream synthetic transformations [1][2].

Why N-Unsubstituted or N-Methyl Analogs Cannot Substitute


Simple in-class substitution of 4-(1-Benzyl-1H-imidazol-2-yl)aniline with 4-(1H-imidazol-2-yl)aniline or 4-(1-methyl-1H-imidazol-2-yl)aniline is precluded because the N1-benzyl group is not a passive spectator. In related imidazole series, the benzyl substituent has been shown to be a critical determinant of target binding, as demonstrated by the identification of 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline as the most potent analog with a superior therapeutic index in local anesthetic assays [1]. Furthermore, the N1-substituent directly modulates the imidazole ring pKa and the aniline NH2 nucleophilicity, altering both the compound's reactivity as a synthetic intermediate and its interactions with biological targets such as kinases and viral proteins [2][3].

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (LogP) Advantage Over N-Unsubstituted Analog

The target compound's calculated LogP is approximately 3.3, derived from its structural analog 1-benzyl-2-phenylimidazole (ACD/LogP 3.28; Molbase LogP 3.60) [1]. This represents a >2 log unit increase over 4-(1H-imidazol-2-yl)aniline, which has a computed XLogP3 of 1.2 and a Molbase LogP of approximately 1.66 [2][3]. The N1-benzyl group thus transforms the compound from a relatively polar intermediate into a significantly more lipophilic building block, directly affecting solubility, passive membrane permeability, and compatibility with hydrophobic binding pockets. This difference is critical for CNS drug discovery programs and any application where LogP 3–5 is the target range for oral bioavailability or blood-brain barrier penetration [4].

Lipophilicity Drug-likeness Membrane permeability

Para-Substitution Advantage vs. Meta Isomer

4-(1-Benzyl-1H-imidazol-2-yl)aniline (para isomer, CAS 334952-43-1) exhibits distinct reactivity and biological engagement compared to its meta-substituted analog 3-(1-benzyl-1H-imidazol-2-yl)aniline (CAS 1183275-68-4) . The para-aniline nitrogen is conjugated with the imidazole ring through the phenyl π-system, enabling charge-transfer interactions and linear molecular architecture. In contrast, the meta isomer disrupts this conjugation, altering the electron density at the aniline NH2 and modifying hydrogen-bond donor/acceptor geometry. While direct comparative biological data for these two isomers is not publicly available, the established principle in medicinal chemistry dictates that aromatic substitution pattern (para vs. meta) critically influences target binding, as demonstrated in numerous β-amyloid imaging agents where para-substituted anilines show superior binding affinity over meta analogs [1].

Regiochemistry Synthetic accessibility Structure-activity relationship

Benzyl Group as a Cleavable Synthetic Handle

The N1-benzyl group in 4-(1-Benzyl-1H-imidazol-2-yl)aniline serves as both a lipophilicity modulator and a cleavable protecting group. Unlike the N-methyl analog 4-(1-methyl-1H-imidazol-2-yl)aniline , which cannot be selectively removed, the benzyl group can be cleaved via catalytic hydrogenolysis (H2, Pd/C) or dissolving metal reduction to regenerate 4-(1H-imidazol-2-yl)aniline. This orthogonal deprotection capability allows the compound to function as a late-stage intermediate where the benzyl group protects the imidazole N1 during aniline functionalization (e.g., amide coupling, sulfonylation, reductive amination), followed by clean deprotection to reveal the NH-imidazole [1]. No equivalent deprotection strategy exists for the N-methyl or N-unsubstituted analogs, providing a distinct synthetic advantage.

Protecting group strategy Synthetic versatility Hydrogenolysis

Physicochemical Profile vs. Benzimidazole Analog

4-(1-Benzyl-1H-imidazol-2-yl)aniline (MW 249.31) offers a distinct physicochemical profile compared to the structurally related benzimidazole analog 4-(1H-benzo[d]imidazol-2-yl)aniline (MW 209.25) . The benzimidazole analog has a lower molecular weight but a fused bicyclic system that alters tPSA, hydrogen-bonding capacity, and metabolic stability . While specific tPSA values for the target compound are not experimentally determined, the monocyclic imidazole core with a flexible benzyl group provides greater conformational freedom and a different metabolic soft spot profile compared to the rigid benzimidazole. The benzimidazole NH is more acidic (pKa ~12) than the imidazole NH in the target compound (pKa ~14-15), affecting ionization state at physiological pH and potential for hERG binding [1].

Physicochemical profiling Drug-likeness CNS MPO score

Optimal Application Scenarios


HCV NS5A Inhibitor Lead Optimization

Medicinal chemistry programs targeting HCV NS5A have identified biarylimidazole chemotypes as highly potent inhibitors, establishing potency benchmarks in replicon assays particularly toward HCV GT-1a [1]. 4-(1-Benzyl-1H-imidazol-2-yl)aniline serves as a direct synthetic precursor to these biarylimidazoles, where the benzyl group at N1 is essential for achieving the required lipophilicity and target engagement. Its elevated LogP (~3.3) compared to N-unsubstituted analogs aligns with the hydrophobic binding requirements of the NS5A dimer interface, and the para-aniline provides a convenient handle for amide coupling to generate the final biaryl inhibitors described in the J. Med. Chem. series [1].

Kinase Inhibitor Fragment Libraries with Protected Imidazole

The benzyl group on 4-(1-Benzyl-1H-imidazol-2-yl)aniline functions as a cleavable N-protecting group, enabling sequential functionalization strategies that are impossible with N-methyl analogs . In kinase inhibitor discovery, where imidazole-containing fragments often serve as hinge-binding motifs, this compound can be elaborated at the aniline nitrogen (e.g., sulfonylation, urea formation, amide coupling) while the imidazole N1 remains protected. Final hydrogenolytic deprotection reveals the free NH-imidazole for hinge-region hydrogen bonding with the kinase active site. This orthogonal strategy has been employed in CDK inhibitor programs where imidazole substitution patterns critically determine selectivity .

CNS-Targeted Probe Synthesis

For neuroscience research programs requiring passive blood-brain barrier penetration, the compound's estimated LogP of ~3.3 positions it within the optimal range (LogP 2–5) for CNS exposure [2]. The benzyl substituent contributes approximately 2 log units of lipophilicity relative to the N-unsubstituted parent, which is crucial for achieving brain-to-plasma ratios >0.3 in rodent models. This compound can serve as a scaffold for PET tracer precursors or fluorescent probe synthesis where moderate lipophilicity and a primary aromatic amine for radiolabeling or conjugation are required [2].

Glycogen Phosphorylase Inhibitor Lead Expansion

The (benzimidazol-2-yl)aniline scaffold has demonstrated modest but tractable glycogen phosphorylase (GP) inhibitory activity (IC50 324–357 μM for arylsulfonyl derivatives) [3]. 4-(1-Benzyl-1H-imidazol-2-yl)aniline represents the monocyclic imidazole analog of this benzimidazole series, offering reduced aromatic ring count and improved ligand efficiency metrics. Structure-activity relationship studies indicate that lateral heterocyclic residues attached via the aniline nitrogen are critical for GP inhibition [3]. The target compound provides a synthetically accessible entry point for generating focused libraries with variation at both the aniline nitrogen and the imidazole C4/C5 positions, potentially yielding inhibitors with improved potency over the benzimidazole benchmark.

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